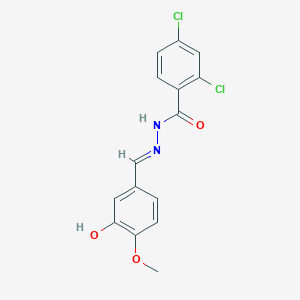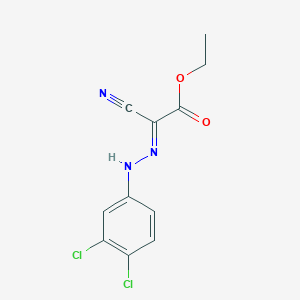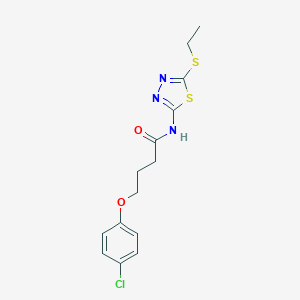![molecular formula C11H12N2S2 B255443 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.
Mechanism of Action
The mechanism of action of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has potent anti-cancer activity, as well as anti-inflammatory effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine. One area of research is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, more studies are needed to determine the potential applications of this compound in other areas of scientific research, such as inflammation and immunology. Finally, further research is needed to optimize the synthesis method of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine to improve its purity and yield.
Conclusion
In conclusion, 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and minimal toxicity in normal cells make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Synthesis Methods
The synthesis of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dimethyl-5-thiocyanato-6-(2-propenyl)pyrimidine with sodium methoxide in methanol. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been reported to yield high purity and good yields of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine.
Scientific Research Applications
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Other potential applications of this compound include its use as an anti-inflammatory agent and as a tool for studying the role of thieno[2,3-d]pyrimidines in biological systems.
properties
Product Name |
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine |
|---|---|
Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5,6-dimethyl-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H12N2S2/c1-4-5-14-10-9-7(2)8(3)15-11(9)13-6-12-10/h4,6H,1,5H2,2-3H3 |
InChI Key |
QZNSWPLVOZVRTB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)









![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)